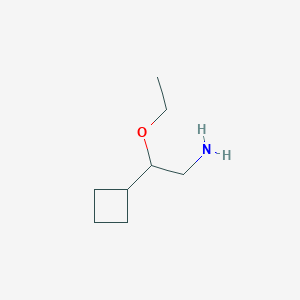

2-Cyclobutyl-2-ethoxyethan-1-amine

Description

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-cyclobutyl-2-ethoxyethanamine |

InChI |

InChI=1S/C8H17NO/c1-2-10-8(6-9)7-4-3-5-7/h7-8H,2-6,9H2,1H3 |

InChI Key |

AOFACLYLUXTCRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

Radical Coupling via 2-Azaallyl Anions (Photoredox-Inspired Method)

Recent advancements, especially from studies on α-branched amines, have demonstrated the utility of radical coupling reactions mediated by 2-azaallyl anions under photoredox conditions. These methods leverage single-electron transfer (SET) processes to generate alkyl radicals from redox-active esters (RAEs) and couple them with persistent azaallyl radicals, forming complex amines efficiently.

- Initiation via photoexcitation of a suitable photocatalyst (e.g., iridium or ruthenium complexes).

- Generation of alkyl radicals from cyclobutyl derivatives or related RAEs.

- Radical–radical coupling to assemble the tertiary amine framework.

- Use of bulky aryl iodides and tertiary RAEs (e.g., tert-butyl or CF₃-dimethylpropyl) to generate tertiary radicals with high yields (up to 91%).

- Alkene substituents influence selectivity and stabilization of intermediates.

- The process tolerates cyclic tertiary groups, including cyclobutyl, with yields between 65–78%.

Application to the target compound:

- Synthesis begins with a cyclobutyl-based RAE, such as a cyclobutyl ester or halide derivative, which undergoes SET reduction under photoredox conditions to generate a cyclobutyl radical.

- The radical then couples with an amino precursor, such as an azaallyl radical, or directly with an electrophilic partner bearing the ethoxyethyl chain.

Radical Addition to Activated Alkenes (Giese-Type Reactions)

The Giese reaction, involving the addition of alkyl radicals to activated alkenes, offers another pathway. Initiated by radical initiators (e.g., AIBN, tributyltin hydride), this method can add cyclobutyl radicals to styrene derivatives or other activated alkenes, followed by functionalization to introduce the amino group.

- Use of tributyltin hydride or other hydrogen atom donors for radical reduction.

- Addition to styrene or similar alkenes to form stabilized benzylic radicals.

- Subsequent steps to introduce amino functionalities via nucleophilic substitution or reductive amination.

- The method is sensitive to steric and electronic factors, with the potential for side reactions such as polymerization.

- The use of photoredox catalysis can mitigate some limitations by enabling milder conditions and better control over radical generation.

Cyclobutyl Radical Generation via Photoredox Catalysis

Cyclobutyl radicals can be generated from cyclobutyl derivatives through photoredox catalysis, which involves excitation of a catalyst under visible light to facilitate SET processes. These radicals can then be trapped by suitable electrophiles or coupled with nitrogen-centered radicals to form the target amine.

Proposed Synthetic Route for 2-Cyclobutyl-2-ethoxyethan-1-amine

Based on the current research and methodologies, a plausible synthetic pathway involves:

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical coupling via 2-azaallyl anions | 2-azaallyl anions, RAEs, aryl iodides | Photoredox catalysis, visible light | Up to 91% | High selectivity, mild conditions | Requires specialized catalysts |

| Giese-type radical addition | Cyclobutyl halides, styrene derivatives | Radical initiators, UV or thermal | Variable, moderate | Versatile for cyclic radicals | Side reactions, polymerization |

| Photoredox cyclobutyl radical generation | Cyclobutyl derivatives, photocatalysts | Visible light, mild temperature | 65–78% | Mild, controlled radical formation | Need for specific photocatalysts |

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-ethoxyethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under basic conditions.

Major Products Formed

Oxidation: Cyclobutyl ethoxy ketone.

Reduction: Cyclobutyl ethoxy amine.

Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-2-ethoxyethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets. It is believed to act on certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluoro vs. However, the ethoxy group may improve membrane permeability due to increased lipophilicity .

- Dimethoxycyclobutyl vs. Cyclobutyl: The 3,3-dimethoxycyclobutyl variant (C₈H₁₇NO₂) exhibits higher polarity and reduced ring strain compared to the parent cyclobutyl group, impacting solubility and synthetic utility .

Biological Activity

2-Cyclobutyl-2-ethoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

This compound features a cyclobutyl ring and an ethoxy group attached to an ethanamine backbone. Its unique structure contributes to its reactivity and interaction with biological systems. The synthesis typically involves the reaction of cyclobutylamine with ethyl chloroacetate under basic conditions, leading to the desired product through nucleophilic substitution.

The compound's mechanism of action is primarily linked to its interaction with specific enzymes and receptors. It is believed to modulate the activity of certain molecular targets, influencing various biochemical pathways. Ongoing research aims to elucidate the precise pathways involved and how these interactions translate into biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to interact with enzymes that play crucial roles in metabolic pathways, potentially leading to inhibition or activation of these enzymes.

- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, which could have implications for neurological disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A 2023 study examined its effects on a specific enzyme involved in neurotransmitter metabolism. Results indicated a significant inhibition rate, suggesting potential applications in treating conditions related to neurotransmitter imbalances.

- Neuropharmacological Assessment : Another study focused on its impact on animal models for anxiety and depression, revealing promising results in reducing symptoms associated with these conditions.

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Significant inhibition of enzyme activity linked to neurotransmitter regulation. |

| Study 2 | Neuropharmacology | Reduction in anxiety-like behaviors in animal models. |

| Study 3 | Therapeutic Potential | Potential as a precursor for drug development targeting metabolic disorders. |

Comparative Analysis

When compared to similar compounds, such as 2-Cyclobutyl-2-methoxyethan-1-amine, this compound shows distinct biological properties due to the presence of the ethoxy group. This structural difference contributes to variations in their mechanisms of action and potential therapeutic uses.

Q & A

Q. How does cyclobutyl ring strain influence physicochemical and biological properties compared to analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.